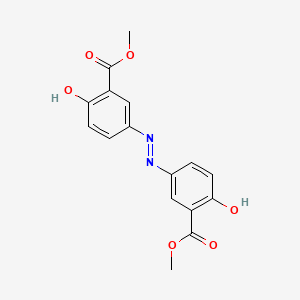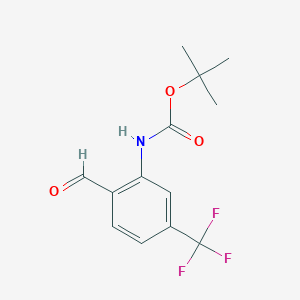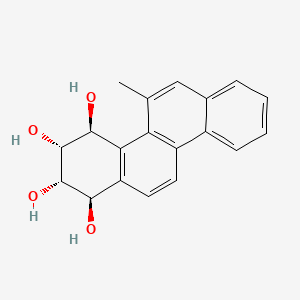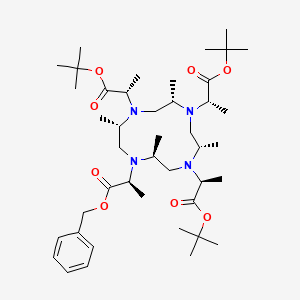
Olsalazine Dimethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olsalazine Dimethyl Ester is a derivative of olsalazine, a compound primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), which is known for its anti-inflammatory properties. The esterification of olsalazine to form this compound modifies its chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olsalazine Dimethyl Ester typically involves the esterification of olsalazine. This process can be achieved by reacting olsalazine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Olsalazine Dimethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to revert to olsalazine.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo bond to amine groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
Hydrolysis: Olsalazine and methanol.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives of olsalazine.
Scientific Research Applications
Olsalazine Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Explored as a potential prodrug for delivering mesalazine in a controlled manner.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of Olsalazine Dimethyl Ester is primarily related to its conversion to mesalazine. Mesalazine exerts its effects by inhibiting cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action helps alleviate inflammation in conditions like ulcerative colitis.
Comparison with Similar Compounds
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active form of olsalazine.
Sulfasalazine: Another prodrug of mesalazine, used in the treatment of inflammatory bowel disease.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness
Olsalazine Dimethyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other mesalazine prodrugs. This esterification can potentially improve its stability and absorption profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3 |
InChI Key |
UZCNQYSIBOPVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)




![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)


![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
